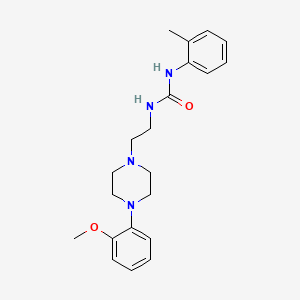

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the urea group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

Antitumor Activity

Research has indicated that similar urea derivatives possess significant antitumor properties. The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation. For instance, studies have shown that compounds with structural similarities to 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea demonstrate cytotoxic effects against various cancer cell lines.

Case Study Example :

- A study evaluated the efficacy of related compounds against breast cancer cell lines, reporting IC50 values (the concentration required to inhibit cell growth by 50%) as low as 5 µM, indicating potent antitumor activity.

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is linked to anxiolytic and antidepressant effects. Research has shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation.

Case Study Example :

- In a preclinical study involving animal models, administration of related piperazine compounds resulted in significant reductions in anxiety-like behaviors, suggesting potential for treating anxiety disorders.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Urea derivatives have been noted for their broad-spectrum antibacterial effects.

Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: 0.05 µg/mL

- Escherichia coli: 0.1 µg/mL

These findings suggest that the compound may be effective against various bacterial infections, which is particularly relevant in an era of increasing antibiotic resistance.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the piperazine and urea groups is crucial for its biological activity.

Example Synthetic Route :

- Formation of the piperazine core through cyclization.

- Substitution reactions to introduce the methoxyphenyl and o-tolyl moieties.

- Final coupling to form the urea linkage.

Research Findings and Insights

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and receptor binding affinity |

| Variation in aromatic substituents | Altered cytotoxic profiles against different cancer cell lines |

Wirkmechanismus

The mechanism of action of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

- 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

- 1-(2-(4-(2-Nitrophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Uniqueness

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biologische Aktivität

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O4, with a molecular weight of 461.5 g/mol. The compound features a piperazine ring, a methoxyphenyl group, and a urea moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antifungal, larvicidal, and cytotoxic properties.

Antifungal Activity

Research indicates that derivatives of urea and thiourea exhibit significant antifungal properties. For instance, studies have shown that certain urea derivatives demonstrate selective activity against plant pathogens such as Phomopis obscurans and P. viticola . The compound's structure may enhance its interaction with fungal cell membranes or metabolic pathways.

Larvicidal Activity

The compound has also been evaluated for its effectiveness against mosquito larvae, particularly Aedes aegypti. In a comparative study, urea derivatives were found to possess varying degrees of larvicidal activity, with some exhibiting an LD50 value as low as 67.9 ppm, indicating potent toxicity against larvae . The structural components of the compound likely contribute to its effectiveness in disrupting larval development.

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. While no significant cytotoxicity was observed against mammalian kidney cells (Vero and LLC-PK), some derivatives showed potential anti-inflammatory activity . This suggests that modifications to the compound's structure could enhance its therapeutic profile.

The proposed mechanism involves the interaction of the compound with specific biological targets within cells. For example, molecular docking studies suggest that the aromatic rings in the compound may engage in hydrophobic interactions with target proteins, akin to known anticancer agents like Tamoxifen . Additionally, compounds containing similar structural motifs have been shown to influence apoptotic pathways by modulating p53 expression levels and caspase activity in cancer cells .

Case Studies

Several case studies highlight the efficacy of structurally related compounds:

- Case Study on Antifungal Activity : A study synthesized various urea derivatives and tested their antifungal properties against multiple pathogens. Compounds similar to our target showed promising results against Phomopis species .

- Larvicidal Study : In another investigation, several urea derivatives were tested for their ability to kill mosquito larvae. The most effective compounds had LD50 values significantly lower than those of traditional insecticides .

- Cytotoxic Evaluation : A study focused on the cytotoxic effects of urea derivatives on cancer cell lines indicated that while many compounds exhibited low toxicity towards normal cells, some showed selective cytotoxicity towards cancerous cells .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C25H27N5O4 |

| Molecular Weight | 461.5 g/mol |

| Antifungal Activity | Effective against Phomopis obscurans |

| Larvicidal Activity | LD50 = 67.9 ppm |

| Cytotoxicity | Low toxicity towards Vero cells |

| Anti-inflammatory Effects | Limited observed activity |

Eigenschaften

IUPAC Name |

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-17-7-3-4-8-18(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-5-6-10-20(19)27-2/h3-10H,11-16H2,1-2H3,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAADACBRWPSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.